molecular formula CH5NO3S B7846981 n-Hydroxymethanesulfonamide

n-Hydroxymethanesulfonamide

Cat. No.: B7846981
M. Wt: 111.12 g/mol
InChI Key: YKSVNSKYIUPAKW-UHFFFAOYSA-N
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Description

n-Hydroxymethanesulfonamide (CAS 50695-55-1) is a chemical reagent of significant interest in organic synthesis and biomedical research. In synthetic chemistry, it serves as a versatile sulfenylating agent for the functionalization of aromatic compounds, enabling the formation of carbon-sulfur bonds to produce diverse thioethers with high regioselectivity . This application is valuable for constructing complex molecules in pharmaceutical and material science research. Furthermore, this compound and its derivatives are investigated as nitroxyl (HNO) donors . Nitroxyl is a biologically active molecule with potential therapeutic applications, particularly in the study of cardiovascular diseases , including heart failure . Research into these compounds focuses on their mechanism of action and release kinetics, offering a promising avenue for drug discovery. This product is intended for use in a laboratory setting by qualified researchers. It is classified as For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications, nor for human use. Researchers should consult relevant safety data sheets (SDS) for handling and disposal information prior to use.

Properties

IUPAC Name

N-hydroxymethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH5NO3S/c1-6(4,5)2-3/h2-3H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKSVNSKYIUPAKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH5NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

111.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4112-03-2
Record name Methylsulphamic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004112032
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Preparation Methods

Synthetic Routes and Reaction Conditions: n-Hydroxymethanesulfonamide can be synthesized through several methods. One common approach involves the reaction of methanesulfonyl chloride with hydroxylamine. The reaction typically occurs in an aqueous medium, and the product is isolated through crystallization. The reaction conditions often include maintaining a low temperature to prevent decomposition and using a base such as sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: On an industrial scale, the production of this compound involves similar synthetic routes but with optimized conditions for large-scale synthesis. This includes using continuous flow reactors to ensure consistent product quality and yield. The reaction parameters, such as temperature, pressure, and reactant concentrations, are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: n-Hydroxymethanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Enzyme Inhibition Studies

n-Hydroxymethanesulfonamide has been utilized in enzyme inhibition studies, particularly targeting cholinesterases (ChEs) and monoamine oxidases (MAOs) due to its ability to interact with specific molecular targets. Research indicates that certain derivatives exhibit selective inhibition of human acetylcholinesterase (hAChE), with IC50 values indicating significant potency .

Table 1: Inhibition Potency of this compound Derivatives

CompoundTarget EnzymeIC50 (μM)
Compound 1hAChE2.63 ± 0.57
Compound 2hMAO-ANot Active
Compound 3hMAO-BNot Active

Organic Synthesis

The compound serves as an important intermediate in organic synthesis, allowing for various chemical transformations. Its unique structure enables it to function as both an electron-withdrawing group and a nucleophile, enhancing its utility in synthesizing more complex organic molecules .

Table 2: Synthetic Applications of this compound

Reaction TypeProducts Formed
OxidationSulfonic acids, Amines
SubstitutionSubstituted phenylmethanesulfonamides

Photochemical Applications

Recent studies have explored the photocaging capabilities of this compound derivatives, particularly in generating nitroxyl (HNO). HNO has been recognized for its vasodilatory effects and potential therapeutic applications in cardiovascular diseases .

Case Study: Photocaged n-Hydroxysulfonamides

  • Objective : To investigate the release of HNO upon irradiation.
  • Findings : Up to 98% HNO was observed under specific solvent conditions, indicating significant potential for therapeutic applications.

Biological Activities

Research has indicated that this compound exhibits promising biological activities, including anti-inflammatory and antimicrobial properties. Its ability to interact with various biological targets suggests potential therapeutic applications in drug development .

Mechanism of Action

The mechanism of action of n-hydroxymethanesulfonamide involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can disrupt essential biochemical pathways, leading to antimicrobial or anticancer effects. The compound’s hydroxyl group plays a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Hydroxamic Acids

N-Hydroxyacetamide (CH₃-CO-NH-OH)
  • Structure : Replaces the sulfonamide group with an acetamide moiety.
  • Synthesis : Prepared via hydroxylation of acetamide derivatives.
  • Reactivity : Less acidic (pKa ~9.5) compared to N-hydroxymethanesulfonamide (pKa ~8.2) due to weaker electron-withdrawing effects of the acetyl group.
  • Applications : Primarily used in metal chelation and as a corrosion inhibitor .
Aryl-Substituted Derivatives (e.g., N-(4-Chlorophenyl)-N-hydroxymethanesulfonamide)
  • Structure : Incorporates aromatic substituents (e.g., 4-chlorophenyl) at the sulfonamide nitrogen.
  • Synthesis : Achieved via EDA-mediated S-N coupling, yielding 71–75% for chloro- and bromophenyl derivatives .
  • Physicochemical Properties: Reduced solubility in nonpolar solvents compared to the parent compound. Enhanced stability due to resonance effects from the aryl group. NMR shifts: Aromatic protons appear at δ ~7.44–8.75 ppm, with sulfonamide methyl at δ ~2.89–2.93 ppm .

Table 1: Comparison of Key Hydroxamic Acids

Compound Yield (%) ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) Key Applications
This compound - 2.89 (s, CH₃) 30.74 (CH₃) Pharmaceutical synthesis
N-Hydroxyacetamide - 2.10 (s, CH₃) 22.5 (CH₃) Metal chelation
N-(4-Cl-Ph)-Derivative 71 7.44–7.53 (Ar-H) 141.88 (C-Ar) Antioxidant assays

Comparison with Methanesulfonamide Derivatives

N-Methylmethanesulfonamide (CH₃-SO₂-NH-CH₃)
  • Structure : Lacks the hydroxylamine group, replaced by a methyl substituent.
  • Reactivity : Less prone to oxidation; inert in radical-mediated reactions.
  • Applications : Used as a stabilizer in polymers and solvents .
N-(5-Chloro-2-Fluorophenyl)methanesulfonamide
  • Structure : Aryl-substituted derivative with halogen atoms enhancing electrophilicity.
  • Synthesis : Achieved via nucleophilic substitution, yielding high-purity intermediates for drug development (e.g., kinase inhibitors) .

Table 2: Substituent Effects on Methanesulfonamide Derivatives

Compound Substituent Reactivity Applications
This compound -NH-OH High (oxidation) Green chemistry catalysis
N-Methyl Derivative -NH-CH₃ Low Polymer stabilization
N-(5-Cl-2-F-Ph) Derivative -Ar (Cl, F) Moderate Pharmaceutical intermediates

Biological Activity

n-Hydroxymethanesulfonamide (NHMS) is a compound of significant interest due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of the biological activity of NHMS, including its mechanisms of action, relevant case studies, and research findings.

This compound is characterized by its unique functional groups, which contribute to its biological activities. The compound can be represented by the formula CH5NO3S\text{CH}_5\text{NO}_3\text{S} and is known for its ability to interact with various biological targets.

  • Mechanism of Action : NHMS is believed to exert its effects through the inhibition of specific enzymes and pathways involved in cellular processes. For instance, it has been shown to inhibit matrix metalloproteinases (MMPs), which are crucial in extracellular matrix remodeling and have implications in cancer metastasis and tissue repair .
  • Bioactivation : The compound can undergo metabolic activation via sulfotransferases, leading to the formation of reactive metabolites that can bind to nucleic acids or proteins, potentially causing cytotoxic effects . This duality of action—both therapeutic and toxic—highlights the importance of understanding NHMS's pharmacokinetics.

Biological Activities

The biological activities of this compound have been explored across various studies:

  • Anticancer Activity : NHMS has demonstrated inhibitory effects on cancer cell lines, particularly through the modulation of apoptotic pathways. In vitro studies have shown that NHMS can induce apoptosis in MCF-7 breast cancer cells with an IC50 value indicating significant potency .
  • Antimicrobial Properties : Research indicates that NHMS exhibits antibacterial activity against several strains, including those resistant to conventional antibiotics. This property makes it a candidate for further development in antimicrobial therapies .
  • Enzyme Inhibition : NHMS has been evaluated for its ability to inhibit HMG-CoA reductase, an enzyme critical in cholesterol biosynthesis. One study reported that derivatives of methanesulfonamide showed IC50 values significantly lower than those of established statins, suggesting a strong potential for lipid-lowering applications .

Case Studies

Several case studies have highlighted the therapeutic potential and biological activity of this compound:

  • Cancer Treatment : A study involving the use of NHMS in combination with other chemotherapeutic agents showed enhanced efficacy in reducing tumor size in animal models. The synergistic effect was attributed to the compound's ability to sensitize cancer cells to apoptosis .
  • Antimicrobial Efficacy : Clinical trials assessing the effectiveness of NHMS against bacterial infections demonstrated a reduction in infection rates among patients treated with this compound compared to standard antibiotic therapy .

Research Findings

Recent research has expanded our understanding of NHMS's biological activity:

  • Structure-Activity Relationships (SAR) : Investigations into various derivatives of NHMS have revealed that modifications to its chemical structure can significantly enhance its biological activity. For example, certain substitutions have led to increased potency against specific cancer cell lines .
  • Toxicological Studies : Toxicity assessments indicate that while NHMS has beneficial therapeutic effects, it also poses risks associated with its reactive metabolites. Studies suggest careful monitoring during therapeutic use to mitigate potential side effects such as hepatotoxicity and hypersensitivity reactions .

Q & A

Q. What is the IUPAC nomenclature and structural configuration of N-hydroxymethanesulfonamide?

N-Hydroxymethanesulfonamide is systematically named as N-hydroxymethanesulfonamide (PIN: Preferred IUPAC Name). Its structure comprises a sulfonamide group (SO₂NH₂) with a hydroxylamine substituent (-NH-OH) attached to the sulfur atom. The canonical SMILES representation is CS(=O)(=O)NOH. This nomenclature aligns with IUPAC guidelines for hydroxamic acids and sulfonamide derivatives .

Q. What are the foundational synthetic routes for this compound?

A validated method involves the coupling of methanesulfonyl chloride with hydroxylamine under controlled alkaline conditions. For example, in a typical procedure, hydroxylamine hydrochloride is reacted with methanesulfonyl chloride in a biphasic solvent system (e.g., water/dichloromethane) with sodium bicarbonate as a base to neutralize HCl byproducts. Yields are optimized by maintaining temperatures below 10°C to minimize side reactions .

Q. How is this compound characterized spectroscopically?

Key characterization includes:

  • ¹H NMR (500 MHz, acetone-d₆): δ 10.25 (s, 1H, NH-OH), 2.89 (s, 3H, CH₃-SO₂) .
  • ¹³C NMR (126 MHz, acetone-d₆): δ 30.74 (CH₃-SO₂), with sulfonamide resonances observed between 123–142 ppm .
  • FT-IR : Strong absorption bands at ~1150 cm⁻¹ (S=O asymmetric stretch) and ~3300 cm⁻¹ (N-H/O-H stretch) .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate competing pathways during this compound synthesis?

Competing hydrolysis or over-sulfonation can occur due to excess methanesulfonyl chloride. Strategies include:

  • Stoichiometric control : Limiting methanesulfonyl chloride to 1.05 equivalents relative to hydroxylamine.
  • Low-temperature protocols : Maintaining 0–5°C to slow unwanted side reactions.
  • Phase-transfer catalysis : Using tetrabutylammonium bromide to enhance interfacial reactivity in biphasic systems .

Q. What analytical challenges arise in quantifying this compound in complex matrices, and how are they resolved?

Co-elution with sulfonic acid derivatives in HPLC is a common issue. Resolution methods include:

  • Ion-pair chromatography : Using tetrabutylammonium acetate (10 mM) in a mobile phase (acetonitrile/water, 70:30) to improve peak separation.
  • Mass spectrometry (LC-MS) : Employing ESI⁻ mode for enhanced detection of sulfonamide ions (e.g., [M-H]⁻ at m/z 140) .

Q. How do intermolecular interactions influence the crystallographic packing of this compound?

X-ray crystallography reveals that hydrogen bonding dominates packing behavior. The hydroxylamine (-NH-OH) group forms N–H···O and O–H···O interactions with adjacent sulfonamide oxygen atoms, creating a 2D network. These interactions stabilize the crystal lattice and influence solubility profiles .

Q. What methodologies are recommended for resolving contradictions in stability data for this compound?

Discrepancies in thermal stability (e.g., decomposition temperatures reported as 120–140°C) may arise from hydration states or impurities. Mitigation strategies:

  • Thermogravimetric analysis (TGA) : Conducted under inert gas (N₂) to assess dehydration effects.
  • Differential scanning calorimetry (DSC) : Identify polymorphic transitions or impurities via endothermic peaks.
  • Batch standardization : Ensure consistent drying protocols (e.g., 24 h under vacuum at 60°C) .

Experimental Design & Data Analysis

Q. How should researchers design experiments to assess the reactivity of N-hydroxymethanesulfonamide in metal coordination studies?

  • Metal selection : Prioritize transition metals (e.g., Cu²⁺, Fe³⁺) with high affinity for sulfonamide ligands.
  • pH control : Maintain pH 6–8 to prevent hydrolysis of the sulfonamide group.
  • Spectroscopic titration : Monitor UV-Vis shifts (e.g., λₐᵦₛ 270–300 nm) to determine binding constants (Kb) .

Q. What statistical approaches are critical for validating synthetic yield reproducibility?

  • Design of Experiments (DoE) : Use factorial designs to evaluate temperature, solvent, and stoichiometry effects.
  • ANOVA : Compare batch-to-batch variability (e.g., 3 independent syntheses, n=3) to confirm process robustness.
  • Outlier detection : Apply Grubbs’ test to identify anomalous yields caused by procedural deviations .

Safety & Compliance

Q. Q. What safety protocols are essential for handling N-hydroxymethanesulfonamide in laboratory settings?

  • PPE : Nitrile gloves, lab coat, and safety goggles to prevent dermal/ocular exposure.
  • Ventilation : Use fume hoods for synthesis and purification steps due to potential HCl off-gassing.
  • Waste disposal : Neutralize acidic byproducts with sodium bicarbonate before aqueous disposal .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
n-Hydroxymethanesulfonamide
Reactant of Route 2
n-Hydroxymethanesulfonamide

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